molecular formula C17H18Cl2N2O4 B2804100 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034361-72-1

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2804100
CAS No.: 2034361-72-1
M. Wt: 385.24
InChI Key: NFKDNBGPPAAEEO-UHFFFAOYSA-N
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Description

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a piperidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine with 3,4-dichlorophenylpropanoic acid, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)propanoic acid: A precursor in the synthesis of the target compound.

    Piperidine derivatives: Compounds with similar piperidine structures but different functional groups.

    Oxazolidine-2,4-dione derivatives: Compounds with variations in the oxazolidine ring.

Uniqueness

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-[3-(3,4-dichlorophenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4/c18-13-3-1-11(9-14(13)19)2-4-15(22)20-7-5-12(6-8-20)21-16(23)10-25-17(21)24/h1,3,9,12H,2,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKDNBGPPAAEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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